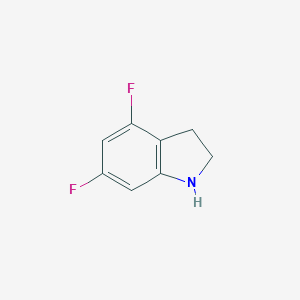

4,6-Difluoroindoline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4,6-difluoro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2N/c9-5-3-7(10)6-1-2-11-8(6)4-5/h3-4,11H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPLRNYJYNJAJHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585696 | |

| Record name | 4,6-Difluoro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199526-98-2 | |

| Record name | 4,6-Difluoro-2,3-dihydro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199526-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Difluoro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-difluoro-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,6 Difluoroindoline and Its Direct Derivatives

Synthesis of the 4,6-Difluoroindoline Core

The construction of the fundamental this compound framework can be approached through two primary strategies: building the dihydroindole ring system first and then introducing fluorine, or assembling the ring from precursors already bearing the fluorine atoms.

The formation of the indoline (B122111) (dihydroindole) ring is a foundational step in heterocyclic chemistry. Various cyclization methods have been developed to construct this bicyclic system, which can be adapted for fluorinated targets.

One prominent strategy involves the intramolecular cyclization of suitably substituted aniline (B41778) derivatives. For instance, methods such as the palladium-catalyzed C–H activation or radical cyclization of N-alkenyl anilines are employed. nih.gov Another powerful approach is the cation-directed cyclization of imines derived from aminopyridines, which has been successfully used to create related azaindoline structures with high enantioselectivity. nih.gov Oxidative cyclizations of 3-substituted indoles can also be directed to form specific ring systems, highlighting the versatility of cyclization chemistry in building complex heterocyclic cores. nih.gov These core methods can be applied to appropriately fluorinated precursors to yield the target difluoroindoline framework.

| Cyclization Strategy | Description | Key Features |

| Palladium-Catalyzed C-H Activation | Intramolecular cyclization of an N-alkenyl aniline derivative catalyzed by a palladium complex. | High efficiency and functional group tolerance. |

| Radical Cyclization | Generation of a radical on the side chain of an aniline derivative, which then attacks the aromatic ring to form the indoline structure. | Effective for constructing C-C bonds under specific conditions. |

| Cation-Directed Cyclization | Cyclization of imines under phase-transfer catalysis, which can be controlled to produce specific enantiomers. nih.gov | Provides access to chiral indoline scaffolds. nih.gov |

| Reductive Cyclization (Leimgruber-Batcho) | A two-step process starting from a nitrotoluene, involving condensation followed by reductive cyclization to form the indole (B1671886) ring, which can then be reduced to indoline. google.com | Utilizes readily available starting materials. google.com |

Introducing fluorine atoms onto the aromatic ring of the indoline scaffold requires specific fluorinating agents and reaction conditions. Direct C-H fluorination is often challenging due to the need for regiocontrol.

A common and effective method for fluorination is electrophilic fluorination using reagents like Selectfluor® (F-TEDA-BF4). nih.gov This approach can introduce fluorine atoms onto electron-rich aromatic rings. nih.gov The synthesis often begins with a precursor that facilitates fluorination, such as a difluoroaniline. The preparation of 2,6-difluoroaniline, a potential precursor, has been described starting from 1,3,5-trichlorobenzene (B151690) through halogen exchange and subsequent functional group manipulations. researchgate.net Once the difluorinated aromatic precursor is obtained, cyclization can be performed to build the indoline ring, thereby incorporating the fluorine atoms at the desired C4 and C6 positions from the outset.

Targeted Synthesis of N-Substituted this compound Derivatives

The nitrogen atom of the indoline ring is a common site for modification to modulate the compound's properties. This is typically achieved through the use of protecting groups, which can be added and removed as needed during a synthetic sequence.

The tert-butoxycarbonyl (Boc) group is one of the most widely used N-protecting groups in organic synthesis due to its stability under many reaction conditions and its straightforward removal. The synthesis of tert-butyl this compound-1-carboxylate involves the reaction of this compound with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

This reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) and often in the presence of a mild base like triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA) to neutralize the acid byproduct. The process is generally high-yielding and provides the N-Boc protected product, which is stable for subsequent chemical transformations. researchgate.netatlantis-press.com

General Reaction Scheme: this compound + (Boc)₂O → tert-Butyl this compound-1-carboxylate

Nitrogen-protecting groups are essential for multi-step syntheses involving indolines. They prevent unwanted side reactions at the nitrogen atom, such as N-alkylation or oxidation. The choice of protecting group depends on the stability required during subsequent reaction steps and the conditions available for its removal.

The Boc group is readily cleaved under acidic conditions, using reagents like trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in an organic solvent. google.com Other protecting groups include the acetyl (Ac) and trifluoroacetyl groups. researchgate.net The trifluoroacetyl group, for instance, can be selectively introduced and is easily removed by hydrolysis under mild basic conditions. researchgate.net This orthogonality allows for selective protection and deprotection when multiple sensitive functional groups are present in the molecule.

| Protecting Group | Abbreviation | Common Protection Reagent | Common Deprotection Condition |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Acidic (e.g., TFA, HCl) google.com |

| Acetyl | Ac | Acetic anhydride (B1165640) or Acetyl chloride | Basic or Acidic Hydrolysis |

| Trifluoroacetyl | TFA | Trifluoroacetic anhydride (TFAA) | Mild Basic Hydrolysis (e.g., K₂CO₃ in MeOH) researchgate.net |

| Benzyl | Bn | Benzyl bromide or Benzyl chloride | Hydrogenolysis (H₂, Pd/C) |

Synthesis of this compound-2,3-dione Derivatives

This compound-2,3-dione, also known as 4,6-difluoroisatin, is an important oxidized derivative. The synthesis of isatins can be achieved through several routes, most commonly involving the cyclization of an aniline derivative.

One established method is the Sandmeyer isatin (B1672199) synthesis, which involves reacting an aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide intermediate. This intermediate is then treated with a strong acid, such as sulfuric acid, which catalyzes cyclization to form the indoline-2,3-dione ring. For the synthesis of 4,6-difluoroisatin, the starting material would be 3,5-difluoroaniline.

An alternative approach involves the cyclization and oxidation of precursors like 2-amino-2',4'-difluoroacetophenone. chemicalbook.com This method builds the heterocyclic core and introduces the ketone functionalities in a controlled manner, leading to the desired dione (B5365651) structure.

Halogenation of Indoline-2,3-dione Precursors

The synthesis of this compound-2,3-dione, also known as 4,6-difluoroisatin, is a crucial first step. While direct halogenation of indoline-2,3-dione (isatin) typically leads to substitution at the 5- and 7-positions, the synthesis of the 4,6-difluoro analogue generally proceeds from a pre-fluorinated starting material, such as 3,5-difluoroaniline.

A common synthetic route to isatins is the Sandmeyer isonitrosoacetanilide isatin synthesis. This method involves the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid to yield the corresponding isatin. For the synthesis of 4,6-difluoroisatin, this process would begin with 3,5-difluoroaniline.

Table 1: Proposed Synthesis of this compound-2,3-dione via Sandmeyer Methodology

| Step | Reactants | Reagents | Product |

| 1 | 3,5-Difluoroaniline | 1. Chloral hydrate 2. Hydroxylamine | 2-(Hydroxyimino)-N-(3,5-difluorophenyl)acetamide |

| 2 | 2-(Hydroxyimino)-N-(3,5-difluorophenyl)acetamide | Concentrated Sulfuric Acid | This compound-2,3-dione |

Functionalization at C5 Position (e.g., 5-Bromo-4,6-Difluoroindoline-2,3-dione)

Further functionalization of the this compound-2,3-dione core can provide a range of derivatives with potentially altered biological activities. One such modification is bromination at the C5 position. Electrophilic aromatic substitution reactions on the isatin ring are influenced by the existing substituents. The electron-withdrawing nature of the carbonyl groups and the fluorine atoms can direct incoming electrophiles. In the case of 4,6-difluoroisatin, the C5 position is activated by the ortho, para-directing nitrogen atom and is a likely site for electrophilic attack.

The bromination of isatins can be achieved using various brominating agents, such as N-bromosuccinimide (NBS) or bromine in a suitable solvent. The reaction conditions would need to be carefully controlled to ensure selective monobromination at the C5 position.

Table 2: Proposed Bromination of this compound-2,3-dione

| Starting Material | Brominating Agent | Solvent | Product |

| This compound-2,3-dione | N-Bromosuccinimide (NBS) | Acetic Acid or DMF | 5-Bromo-4,6-difluoroindoline-2,3-dione |

| This compound-2,3-dione | Bromine (Br₂) | Acetic Acid | 5-Bromo-4,6-difluoroindoline-2,3-dione |

This table presents potential conditions for the C5 bromination based on general procedures for isatin halogenation. The optimization of these conditions would be necessary to achieve high selectivity and yield.

Synthetic Transformations from Related Fluorinated Indoles to this compound (e.g., Reduction)

The conversion of this compound-2,3-dione to this compound requires the reduction of both the C2 and C3 carbonyl groups. This transformation can be challenging due to the potential for over-reduction or side reactions. Several classical reduction methods can be considered for this purpose, including the Wolff-Kishner and Clemmensen reductions.

The Wolff-Kishner reduction involves the formation of a hydrazone followed by treatment with a strong base at high temperatures. wikipedia.orgalfa-chemistry.com This method is suitable for substrates that are stable to harsh basic conditions. A modified, one-pot Wolff-Kishner-like reduction of isatin derivatives to 2-oxindoles using hydrazine (B178648) hydrate has been reported, suggesting its potential applicability in the reduction of the C3 carbonyl of 4,6-difluoroisatin. scilit.com Complete reduction to the indoline would require more forcing conditions.

The Clemmensen reduction employs a zinc amalgam in concentrated hydrochloric acid and is effective for the reduction of ketones that are stable in strongly acidic media. wikipedia.org

Alternatively, catalytic hydrogenation offers a milder approach. The reduction of isatins often proceeds in a stepwise manner, with the C3 carbonyl being more readily reduced than the C2 amide carbonyl. Catalytic hydrogenation of substituted isatins has been shown to yield 3-hydroxy-2-oxindoles or 2-oxindoles, depending on the catalyst and reaction conditions. nih.govnih.gov To achieve complete reduction to the indoline, a more robust catalytic system, such as palladium on carbon (Pd/C) or Raney nickel, under elevated hydrogen pressure and temperature may be required.

Table 3: Potential Reduction Methods for the Synthesis of this compound

| Starting Material | Reduction Method | Reagents | Product |

| This compound-2,3-dione | Wolff-Kishner Reduction | Hydrazine hydrate (N₂H₄·H₂O), strong base (e.g., KOH) | This compound |

| This compound-2,3-dione | Clemmensen Reduction | Zinc amalgam (Zn(Hg)), concentrated HCl | This compound |

| This compound-2,3-dione | Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | This compound |

This table summarizes potential reduction strategies. The choice of method would depend on the substrate's stability and the desired selectivity. Experimental validation is required to determine the optimal conditions.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is paramount for achieving high yields and purity in the synthesis of this compound and its derivatives. Key parameters that require careful consideration include the choice of solvent, catalyst, temperature, and reaction time.

For the Sandmeyer synthesis of 4,6-difluoroisatin , the concentration of sulfuric acid and the reaction temperature during the cyclization step are critical for maximizing the yield and minimizing the formation of side products.

In the bromination of 4,6-difluoroisatin , the stoichiometry of the brominating agent is crucial for achieving selective monobromination. The choice of solvent can also influence the reaction rate and selectivity.

For the reduction of this compound-2,3-dione , the optimization of catalyst loading, hydrogen pressure, and temperature is essential for efficient and complete reduction. The choice of solvent can also impact the solubility of the starting material and the activity of the catalyst. For instance, in the catalytic enantioselective allylation of N-benzyl isatins, a related transformation, optimization of the catalyst and reaction time was shown to be critical for achieving high yields and enantioselectivity. nih.gov

Table 4: Parameters for Optimization in this compound Synthesis

| Synthetic Step | Key Parameters for Optimization | Potential Impact |

| Sandmeyer Isatin Synthesis | Acid concentration, temperature, reaction time | Yield, purity, prevention of side reactions |

| C5 Bromination | Stoichiometry of brominating agent, solvent, temperature | Selectivity (mono- vs. di-bromination), yield |

| Reduction to Indoline | Catalyst type and loading, hydrogen pressure, temperature, solvent | Extent of reduction, yield, prevention of side products |

This table highlights the critical parameters that would need to be systematically varied to optimize the synthesis of this compound and its derivatives.

Chemical Reactivity and Transformation Pathways of 4,6 Difluoroindoline

Reactions at the Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the indoline (B122111) core makes it a nucleophilic center, readily participating in reactions with various electrophiles.

Acylation and Alkylation Reactions

The secondary amine of the indoline ring is readily acylated to form N-acyl derivatives. For instance, the reaction of 4,6-difluoroindoline with an acetylating agent yields 1-(4,6-Difluoroindolin-1-yl)ethanone (B11902586). vulcanchem.com This transformation introduces an acetyl group onto the nitrogen atom, a common strategy to modify the electronic properties and biological activity of the molecule. vulcanchem.com The ketone moiety in the resulting product also serves as a handle for further chemical derivatization. vulcanchem.com

Alkylation of the nitrogen atom is another facile transformation. This can be achieved using various alkylating agents under basic conditions. For example, N-alkylation of indoles, a related heterocyclic system, can be performed using an alkyl halide in the presence of a base like potassium hydroxide (B78521) and potassium iodide in a solvent such as dimethyl sulfoxide (B87167) (DMSO). escholarship.org This general methodology can be applied to this compound to introduce a wide range of alkyl substituents at the N-1 position.

Table 1: Representative Acylation and Alkylation Reactions at the Nitrogen Atom

| Reaction Type | Reagent Example | Product Example |

| Acylation | Acetyl Chloride | 1-(4,6-Difluoroindolin-1-yl)ethanone |

| Alkylation | Alkyl Halide (e.g., CH₃I) | 1-Alkyl-4,6-difluoroindoline |

Formation of Carbonyldiimidazole Intermediates

1,1'-Carbonyldiimidazole (B1668759) (CDI) is a versatile reagent used for activating carboxylic acids, often for the subsequent formation of amides or esters. nih.govwikipedia.org In the context of this compound, the nitrogen atom can react with CDI. This reaction would proceed through the nucleophilic attack of the indoline nitrogen onto the carbonyl carbon of CDI, displacing an imidazole (B134444) group to form a highly reactive N-acylimidazole intermediate. This intermediate is then susceptible to attack by other nucleophiles, providing a pathway for the synthesis of ureas and other N-functionalized derivatives. While the direct reaction of this compound with CDI is not extensively documented in the provided results, the known reactivity of CDI with amines supports this transformation pathway. nih.gov

Reactions at the Difluorinated Aromatic Ring

The electronic properties of the benzene (B151609) ring in this compound are significantly influenced by the two fluorine substituents.

Nucleophilic Substitution Reactions at Fluorinated Positions

The fluorine atoms on the aromatic ring are strong electron-withdrawing groups, which decreases the electron density of the benzene ring. smolecule.comvulcanchem.com This deactivation makes the ring susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the fluorine atoms. smolecule.comlibretexts.org The reaction proceeds through a two-step mechanism involving the addition of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the fluoride (B91410) ion. libretexts.org For an SNAr reaction to occur, the aromatic ring typically needs to be activated by electron-withdrawing groups, a condition met by the fluorine atoms in this compound. libretexts.org

Electrophilic Substitution Reactions on the Indoline Core

Conversely, the electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring towards electrophilic substitution. Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, generally require electron-rich aromatic systems. savemyexams.com The fluorine atoms in 4,6-difluoroindole (B180311), a related compound, have been shown to reduce the electron density of the indole (B1671886) ring, thus diminishing its reactivity towards electrophiles. Therefore, forcing conditions would likely be required to achieve electrophilic substitution on the aromatic portion of this compound.

Table 2: Predicted Reactivity of the Difluorinated Aromatic Ring

| Reaction Type | Reactivity | Rationale |

| Nucleophilic Aromatic Substitution | Favorable | Electron-withdrawing fluorine atoms activate the ring for nucleophilic attack. smolecule.comvulcanchem.com |

| Electrophilic Aromatic Substitution | Unfavorable | Electron-withdrawing fluorine atoms deactivate the ring towards electrophiles. |

Reactions at the Pyrroline (B1223166) Ring (C2, C3 positions)

The pyrroline ring of this compound, specifically the C2 and C3 positions, is a saturated system and therefore generally less reactive than the aromatic portion or the nitrogen atom under typical electrophilic or nucleophilic aromatic substitution conditions. However, the C2 and C3 positions can be involved in other types of transformations. For instance, oxidation of the indoline ring can lead to the corresponding indole. Furthermore, while not a direct reaction at C2 or C3, reactions involving the adjacent nitrogen or aromatic ring can influence the stereochemistry and subsequent reactivity of these positions. Specific reactions targeting the C2 and C3 positions of this compound are not detailed in the provided search results, but general reactivity patterns of the pyrrolidine (B122466) ring, such as ring-opening or functionalization adjacent to the nitrogen, could potentially be explored under specific catalytic conditions. For example, some cyclization reactions can form fluorinated pyrroline rings. researchgate.net

Oxidation Reactions (e.g., to Indoline-2,3-diones)

The oxidation of the indoline core represents a common transformation pathway, typically yielding the corresponding indoline-2,3-dione (isatin). For this compound, this reaction produces this compound-2,3-dione, also known as 4,6-difluoroisatin. chemicalbook.comnih.gov This oxidation can be achieved using various oxidizing agents. A general method for the oxidation of an N-substituted indoline derivative involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). google.com In this process, the indoline is treated with DDQ in a suitable solvent like 1,4-dioxane (B91453) at room temperature to afford the oxidized dione (B5365651) product. google.com

Another established route to substituted isatins, which implies an oxidation process, is the Sandmeyer methodology. researchgate.net A more direct synthesis of fluorinated indoline-2,3-diones involves the reaction of a corresponding difluoroaniline derivative with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride under acidic conditions, which proceeds through cyclization to form the dione ring system. nih.gov

Reduction Reactions

The reduction of the aromatic system of a fluorinated indole derivative can lead to the formation of the corresponding indoline. In a documented example, methyl 1-acetyl-4,6-difluoroindole-2-carboxylate was subjected to visible-light-induced reduction. rsc.org This reaction, carried out in the presence of a photocatalyst like Ir(ppy)₃ and N,N-diisopropylethylamine (iPr₂NEt) in acetonitrile, successfully reduced the indole double bond to yield methyl 1-acetyl-4,6-difluoroindoline-2-carboxylate in 65% yield. rsc.org This demonstrates a pathway to access the this compound scaffold from its indole precursor. General reduction methods, such as catalytic hydrogenation using a palladium catalyst, are also conventional for converting indole systems to indolines. google.com

Condensation Reactions

While this compound itself is not typically a substrate for condensation reactions, its oxidized counterpart, this compound-2,3-dione, possesses a reactive ketone at the C3-position that readily participates in such transformations. smolecule.com The Knoevenagel condensation, a reaction between a carbonyl group and an active methylene (B1212753) compound, is a prime example. sigmaaldrich.comresearchgate.net This reaction is typically catalyzed by a weak base. researchgate.netslideshare.net

A related transformation is the Aldol condensation. Research on the analogous 4,7-Difluoroindoline-2,3-dione shows it undergoes efficient Aldol condensation with various substituted acetophenones in methanol, using diethylamine (B46881) as a catalyst, to form 3-hydroxyindolin-2-one (B1221191) derivatives with high yields. This highlights a key reactivity pathway for the dione derivative of this compound.

Table 1: Aldol Condensation of 4,7-Difluoroindoline-2,3-dione with Substituted Acetophenones

| Acetophenone Reactant | Product | Catalyst | Solvent | Yield |

| 4-Chloroacetophenone | 3-(2-(4-chlorophenyl)-2-oxoethyl)-3-hydroxy-4,7-difluoroindolin-2-one | Diethylamine | Methanol | 90-100% |

| 4-Methoxyacetophenone | 3-hydroxy-4,7-difluoro-3-(2-(4-methoxyphenyl)-2-oxoethyl)indolin-2-one | Diethylamine | Methanol | 90-100% |

Cross-Coupling Reactions

This compound can be functionalized to participate in cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura cross-coupling is a widely used method for this purpose, typically requiring an aryl halide or triflate to couple with an organoboron compound in the presence of a palladium catalyst and a base. consensus.appmdpi.comscirp.org

For this compound to be used in such reactions, it must first be derivatized to introduce a suitable leaving group (e.g., bromine or iodine) onto the aromatic ring or the nitrogen atom. Halogenation of indole scaffolds is a well-established procedure. mdpi.com Once functionalized, the resulting halo-4,6-difluoroindoline can be coupled with various boronic acids or their esters. The 4,6-difluoroindole core has been utilized in medicinal chemistry programs to synthesize libraries of compounds, such as direct activators of AMP-activated protein kinase (AMPK), where cross-coupling is a key step. nih.govnih.gov

Table 2: General Components of a Suzuki-Miyaura Cross-Coupling Reaction mdpi.com

| Component | Role | Example(s) |

| Substrate | Electrophilic partner | Aryl halide (e.g., Bromo-4,6-difluoroindoline), Aryl triflate |

| Coupling Partner | Nucleophilic partner | Arylboronic acid, Alkenylboronic acid |

| Catalyst | Facilitates the reaction cycle | Pd(PPh₃)₄, Pd(OAc)₂ |

| Base | Activates the organoboron species | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Provides the reaction medium | Toluene, Dioxane, Water |

Cyclization Reactions

The this compound scaffold can serve as a building block for the synthesis of more complex, polycyclic heterocyclic systems through cyclization reactions. These reactions can form new rings fused to the indoline core. Cascade reactions, such as a Prins/Friedel-Crafts cyclization, represent a powerful strategy for constructing fused ring systems in a single operation. beilstein-journals.org In a hypothetical application, a suitably substituted this compound could undergo an intramolecular cyclization, where a tethered functional group on the nitrogen or elsewhere reacts with the aromatic ring to form a new ring.

For instance, the cyclization of N-protected tyrosine derivatives to form spirolactones has been achieved using hypervalent iodine reagents, demonstrating a pathway for intramolecular ring formation on an aromatic system. beilstein-journals.org Similarly, silver-catalyzed cyclization of aminoalkynes is used to generate six-membered rings. mdpi.com Such strategies could be adapted to the this compound scaffold to build novel polycyclic structures for applications in materials science and medicinal chemistry.

Influence of Fluorine Substituents on Chemical Reactivity and Selectivity

The two fluorine atoms at the 4- and 6-positions profoundly influence the chemical properties of the indoline ring through a combination of electronic and steric effects. nih.gov Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (σ-effect), which decreases the electron density of the aromatic ring. nih.gov This deactivation generally makes the ring less susceptible to electrophilic substitution compared to non-fluorinated indole. researchgate.net

However, fluorine can also act as a weak π-donor through its lone pairs, which can influence regioselectivity in certain reactions. The powerful electron-withdrawing nature of fluorine also lowers the pKa of the indoline N-H, making it more acidic. nih.gov In the context of drug design, fluorine substitution can enhance metabolic stability by blocking sites susceptible to cytochrome P450-mediated oxidation. nih.gov The modification of a drug candidate's indole core to a 4,6-difluoroindole has been shown to improve metabolic stability and other pharmacokinetic properties. nih.gov

Table 3: Summary of the Influence of Fluorine Substituents on Reactivity

| Property Affected | Influence of Fluorine Atoms | Consequence |

| Electron Density | Strong inductive electron withdrawal (σ-effect). nih.gov | Decreased reactivity towards electrophilic aromatic substitution. researchgate.net |

| Acidity | Lowers the pKa of the N-H proton. nih.gov | The nitrogen is more acidic compared to non-fluorinated indoline. |

| Metabolic Stability | Blocks sites of oxidative metabolism. nih.govnih.gov | Increased resistance to degradation by CYP enzymes. nih.gov |

| Biological Interactions | Can modulate binding affinity to protein targets. | Alters hydrogen bonding capacity and electrostatic interactions. |

| Chemical Stability | The C-F bond is very strong. chemicalbook.com | High thermal and chemical stability of the scaffold. |

Computational and Theoretical Studies of 4,6 Difluoroindoline

Quantum Mechanical Calculations (Density Functional Theory)

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of many-body systems, making it ideal for studying molecules like 4,6-difluoroindoline. researchgate.net DFT calculations can predict a wide range of properties with reasonable accuracy and computational cost.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to find the minimum energy structure.

The optimization would reveal key geometric parameters. The indoline (B122111) core consists of a benzene (B151609) ring fused to a five-membered pyrrolidine (B122466) ring. The pyrrolidine ring is not planar and would adopt an "envelope" or "twisted" conformation to minimize steric strain. The positions of the fluorine atoms on the benzene ring at positions 4 and 6 are expected to influence the planarity of the aromatic portion and the electronic distribution throughout the molecule.

The electronic structure analysis focuses on the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A larger gap suggests higher stability. In fluorinated aromatic compounds, the high electronegativity of fluorine typically lowers the energy of both HOMO and LUMO levels.

Table 1: Predicted Optimized Geometrical Parameters and Electronic Properties for this compound (Illustrative) Note: This data is illustrative and represents typical values expected from DFT calculations, as specific published data for this compound is scarce.

| Parameter | Value |

|---|---|

| C-F Bond Length | ~1.35 Å |

| C-N Bond Length (Pyrrolidine) | ~1.47 Å |

| C-C Bond Length (Aromatic) | ~1.39 Å |

| Pyrrolidine Ring Conformation | Envelope |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

Natural Bond Orbital (NBO) analysis is a method used to study charge distribution, intramolecular interactions, and electron delocalization. beilstein-journals.org For this compound, NBO analysis would reveal the partial charges on each atom. The fluorine atoms, being highly electronegative, will carry a significant negative partial charge, withdrawing electron density from the attached carbon atoms and the aromatic ring. The nitrogen atom in the pyrrolidine ring will also exhibit a negative charge due to its lone pair of electrons.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution. It maps the electrostatic potential onto the electron density surface of the molecule. The MEP is color-coded to indicate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP would likely show negative potential around the fluorine and nitrogen atoms, while the hydrogen atom on the nitrogen (N-H) would be a site of positive potential.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. nih.gov The flexibility of the five-membered pyrrolidine ring in this compound allows for different puckered conformations. By systematically changing the dihedral angles within this ring and calculating the energy for each conformation, an energy landscape can be generated.

This analysis would identify the most stable conformer(s) and the energy barriers between them. The presence of the fluorine atoms can influence the conformational preferences through steric and electronic effects, such as dipole-dipole interactions. For instance, studies on other fluorinated N-heterocycles have shown that favorable interactions can occur between a C-F dipole and a charged nitrogen atom, influencing the ring pucker. frontiersin.org

Molecular Dynamics Simulations for Conformational Sampling

While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. An MD simulation would treat the atoms as classical particles moving according to a force field, which is a set of parameters describing the potential energy of the system.

For this compound, MD simulations would allow for extensive sampling of its conformational space, providing a more realistic picture of its flexibility at a given temperature. This is particularly useful for understanding how the molecule might change its shape in a solvent or when interacting with a biological target. The trajectory from an MD simulation can be analyzed to determine the populations of different conformers and the rates of interconversion between them.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For reactions involving this compound, such as N-alkylation or acylation, DFT can be used to map out the entire reaction pathway. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—which is a critical step in determining the reaction rate.

Structure-Property Relationship Modeling

Structure-Property Relationship (SPR) modeling aims to establish a correlation between the structural or electronic features of a molecule and its macroscopic properties. For this compound and its derivatives, computational data can be used to build these models.

For example, calculated properties like the HOMO-LUMO gap, dipole moment, and electrostatic potential can be correlated with experimentally observed properties such as reactivity, solubility, or even biological activity. Studies on related fluorinated compounds have shown that the number and position of fluorine atoms can significantly impact properties like antifungal activity or binding affinity to proteins. By systematically modifying the structure of this compound in silico (e.g., by adding different substituents) and calculating the resulting electronic properties, a predictive SPR model can be developed. This approach is invaluable in rational drug design and materials science for screening potential candidates before their synthesis.

In Silico Prediction of Biological Interactions

Comprehensive searches of scientific databases and chemical informatics resources did not yield specific studies detailing the in silico prediction of biological interactions for this compound as a standalone ligand.

Molecular Docking Simulations with Biological Targets

There is no available data from dedicated molecular docking studies performed on this compound against specific biological protein targets. Research that incorporates the 4,6-difluoroindole (B180311) moiety typically reports docking results for larger, more complex derivatives.

Binding Affinity Predictions

Consistent with the lack of molecular docking data, there are no published predictions of the binding affinity of this compound for any specific biological targets. Binding affinity is a critical parameter in computational drug discovery, and its absence for this specific compound limits the theoretical understanding of its potential biological activity.

Advanced Spectroscopic and Structural Elucidation Techniques for 4,6 Difluoroindoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for elucidating the carbon-hydrogen framework of organic molecules. For 4,6-Difluoroindoline, a combination of one- and two-dimensional NMR experiments provides a complete assignment of all proton and carbon signals, confirming the specific substitution pattern of the fluorine atoms on the aromatic ring.

One-Dimensional NMR (¹H and ¹³C NMR) for Structural Assignment

One-dimensional ¹H and ¹³C NMR spectra offer primary evidence for the structure of this compound. The chemical shifts (δ), signal multiplicities, and coupling constants (J) are highly diagnostic.

¹H NMR Spectroscopy: The proton spectrum reveals distinct signals for the aromatic and aliphatic protons. The aromatic region is particularly informative due to spin-spin coupling between the protons and the fluorine atoms.

Aromatic Protons (H-5, H-7): The protons on the benzene (B151609) ring appear as complex multiplets due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The H-5 proton is expected to show coupling to H-7 (⁴JHH) and the adjacent fluorine at C-6 (³JHF), while the H-7 proton will couple to H-5 (⁴JHH) and the fluorine at C-6 (³JHF).

Aliphatic Protons (H-2, H-3): The methylene (B1212753) protons of the five-membered ring typically appear as two triplets in the upfield region of the spectrum. The H-2 protons couple with the H-3 protons (³JHH), and vice-versa, resulting in this characteristic pattern.

Amine Proton (N-H): A broad singlet is usually observed for the N-H proton, the chemical shift of which can be highly dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is characterized by the strong influence of the electronegative fluorine atoms, which cause significant downfield shifts and introduce carbon-fluorine (C-F) couplings.

Fluorinated Carbons (C-4, C-6): These carbons appear as doublets with large one-bond C-F coupling constants (¹JCF), which is definitive evidence for the direct attachment of fluorine.

Aromatic Carbons (C-3a, C-5, C-7, C-7a): These carbons also exhibit smaller two-, three-, or four-bond C-F couplings, providing further confirmation of the fluorine substitution pattern.

Aliphatic Carbons (C-2, C-3): These carbons appear in the upfield region of the spectrum and are readily assigned.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key Couplings |

| 1 (N-H) | 3.5-4.5 (broad s) | - | - |

| 2 (CH₂) | ~3.0 (t) | ~47 | ³J(H2-H3) |

| 3 (CH₂) | ~3.5 (t) | ~29 | ³J(H3-H2) |

| 3a | - | ~120 | C-F couplings |

| 4 | - | ~155 (dd) | ¹J(C4-F), ²J(C4-F6) |

| 5 | ~6.4 (dd) | ~98 (d) | ³J(H5-F4), ³J(H5-F6) |

| 6 | - | ~158 (dd) | ¹J(C6-F), ²J(C6-F4) |

| 7 | ~6.3 (dd) | ~100 (d) | ⁴J(H7-F4), ³J(H7-F6) |

| 7a | - | ~140 | C-F couplings |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions. Multiplicity: s=singlet, t=triplet, d=doublet, dd=doublet of doublets.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR experiments are crucial for assembling the molecular puzzle by establishing connectivity between atoms. cam.ac.uk

COSY (Correlated Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. magritek.com For this compound, a key cross-peak would be observed between the signals of the H-2 and H-3 methylene groups, confirming their adjacent relationship in the five-membered ring. Weaker, long-range correlations might also be visible between aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons (¹JCH). spectralworks.com It allows for the unambiguous assignment of each protonated carbon by correlating the ¹H and ¹³C signals. For example, the triplet at ~3.0 ppm in the ¹H spectrum would show a correlation to the carbon signal at ~47 ppm in the ¹³C spectrum, assigning these to the C-2 position.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying long-range (2-4 bond) correlations between protons and carbons. rsc.org This technique is essential for placing the quaternary (non-protonated) carbons and connecting the different spin systems. For instance, the H-2 protons would show correlations to C-3 and the quaternary bridgehead carbon C-7a, while the aromatic proton H-5 would show correlations to C-4, C-6, and C-7, definitively locking the fluorine atoms into their respective positions. spectralworks.com

Table 2: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Structural Information Confirmed |

| COSY | H-2 ↔ H-3 | Connectivity of the aliphatic five-membered ring |

| HSQC | H-2 ↔ C-2; H-3 ↔ C-3 | Direct C-H attachments in the pyrrolidine (B122466) ring |

| H-5 ↔ C-5; H-7 ↔ C-7 | Direct C-H attachments in the aromatic ring | |

| HMBC | H-2 ↔ C-3, C-7a | Link between aliphatic ring and aromatic system |

| H-3 ↔ C-2, C-3a | Link between aliphatic ring and aromatic system | |

| H-5 ↔ C-3a, C-4, C-6, C-7 | Position of H-5 relative to fluorinated carbons | |

| H-7 ↔ C-3a, C-5, C-6, C-7a | Position of H-7 relative to fluorinated carbons |

Computational NMR Calculations for Structure Validation (e.g., DP4+ Analysis)

Computational methods provide powerful validation for proposed structures. The DP4+ (Density Functional Theory-based calculation of NMR parameters plus) analysis is a statistical method used to determine the most probable structure among a set of possible isomers by comparing experimentally obtained NMR data with quantum-chemically calculated NMR chemical shifts. uca.edu.aracs.org

The process involves:

Isomer Generation: Generating all plausible constitutional isomers (e.g., 4,5-difluoroindoline, 5,7-difluoroindoline, etc.) and diastereomers if chiral centers are present.

Conformational Search: Performing a computational search for all low-energy conformations of each isomer.

NMR Calculation: Calculating the ¹H and ¹³C NMR chemical shifts for each conformation using high-level DFT methods, such as the Gauge-Independent Atomic Orbital (GIAO) method. conicet.gov.ar

Statistical Analysis: The DP4+ algorithm then compares the experimental chemical shifts with the Boltzmann-averaged calculated shifts for each candidate isomer. It calculates a probability score for each isomer, indicating which one is the most likely to be the correct structure. acs.org

For this compound, DP4+ analysis would provide extremely high confidence in the structural assignment, distinguishing it from other potential difluoroindoline isomers with a probability often exceeding 99%. acs.org

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass, and thus the molecular formula, of a compound, as well as its structural features through analysis of its fragmentation patterns. uobabylon.edu.iq

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or more decimal places. spectralworks.comlibretexts.org This precision allows for the determination of a molecule's exact mass, which can be used to deduce its unique elemental composition. nih.govchromatographyonline.com

For this compound, the molecular formula is C₈H₇F₂N. The theoretical monoisotopic mass can be calculated with high precision.

Molecular Formula: C₈H₇F₂N

Theoretical Exact Mass: 155.05499 Da

An HRMS experiment that yields a molecular ion peak at or very close to this value (typically within 5 ppm error) provides unambiguous confirmation of the molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Tandem Mass Spectrometry (MS/MS, MSn) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are then analyzed. lifesciencesite.com This process provides detailed insight into the structure of the molecule by revealing its weakest bonds and most stable fragments. nih.govcapes.gov.br

A plausible fragmentation pathway for this compound (M⁺˙ at m/z 155) under electron ionization could involve:

Loss of Ethylene (B1197577): A characteristic fragmentation for indolines is a retro-Diels-Alder-like cleavage of the five-membered ring, leading to the expulsion of a neutral ethylene molecule (C₂H₄, mass = 28.03 Da). This would produce a highly stable radical cation corresponding to 4,6-difluoroaniline at m/z 127.

Loss of a Hydrogen Radical: Loss of a hydrogen atom (H•) from the molecular ion, likely from the benzylic C-2 position, to form an ion at m/z 154.

Loss of HF: Subsequent fragmentation of the aromatic ring could involve the elimination of hydrogen fluoride (B91410) (HF, mass = 20.01 Da).

Analyzing these fragmentation patterns allows chemists to piece together the molecular structure, providing evidence that complements the data obtained from NMR spectroscopy. nih.gov

Application of Derivatization Strategies for Enhanced MS Detection

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. However, the sensitivity and fragmentation patterns of certain molecules in MS can be enhanced through chemical derivatization. mdpi.comspectroscopyonline.com For this compound, which contains a secondary amine, derivatization can be employed to improve its ionization efficiency and to introduce specific fragmentation patterns that aid in its structural confirmation.

Derivatization in the context of MS analysis is a process where a molecule of interest is chemically modified to produce a new compound with improved analytical properties. spectroscopyonline.com This can lead to increased volatility, enhanced thermal stability, and most importantly for electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) MS, improved ionization efficiency. mdpi.com

Common Derivatization Strategies for Amines:

Several derivatization reagents are known to react with primary and secondary amines, which would be applicable to the secondary amine in the indoline (B122111) ring of this compound. These strategies often involve acylation, silylation, or alkylation reactions.

Acylation: Reagents such as acetic anhydride (B1165640) or trifluoroacetic anhydride can be used to introduce an acetyl or trifluoroacetyl group, respectively, to the nitrogen atom of the indoline ring. This can increase the molecule's volatility, which is particularly useful for gas chromatography-mass spectrometry (GC-MS) analysis.

Silylation: Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can replace the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group. TMS derivatives are generally more volatile and thermally stable. restek.com

Derivatization for Enhanced ESI-MS Detection: For liquid chromatography-mass spectrometry (LC-MS) with ESI, derivatization can be used to introduce a permanently charged group or a group that is easily ionizable. Reagents like dansyl chloride can be reacted with the secondary amine of this compound. The resulting sulfonamide derivative incorporates a dimethylamino group, which is readily protonated, leading to a significant enhancement in signal intensity in positive-ion ESI-MS. uab.edu

Expected Benefits for this compound Analysis:

The derivatization of this compound is anticipated to yield several analytical advantages. By increasing the molecular weight in a predictable manner, derivatization can help to confirm the presence of the reactive secondary amine group. Furthermore, the fragmentation patterns of the derivatives in tandem mass spectrometry (MS/MS) can provide more detailed structural information. nih.gov For instance, the loss of the derivatizing group can be a characteristic fragmentation pathway that helps to identify the molecule.

| Derivatization Reagent | Functional Group Targeted | Expected Mass Shift (Da) | Primary Analytical Advantage |

|---|---|---|---|

| Acetic Anhydride | Secondary Amine (-NH) | +42 | Increased volatility for GC-MS |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Secondary Amine (-NH) | +72 | Increased volatility and thermal stability for GC-MS |

| Dansyl Chloride | Secondary Amine (-NH) | +233 | Enhanced ionization efficiency for LC-ESI-MS |

X-ray Crystallography for Absolute Stereochemistry and Conformation

The process of X-ray crystallography involves growing a single crystal of the compound, which is then irradiated with a beam of X-rays. nih.gov The electrons in the atoms of the crystal scatter the X-rays, creating a diffraction pattern of spots of varying intensities. mdpi.com By analyzing this diffraction pattern, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined. nih.gov

While this compound itself is achiral, derivatives of this compound could be chiral. In such cases, X-ray crystallography of a single crystal of a chiral derivative would be the definitive method for determining its absolute stereochemistry.

Hypothetical Crystallographic Data for this compound:

As no public crystallographic data for this compound is currently available, the following table presents hypothetical data based on common parameters for small organic molecules.

| Crystallographic Parameter | Hypothetical Value | Information Provided |

|---|---|---|

| Crystal System | Monoclinic | Symmetry of the unit cell |

| Space Group | P2₁/c | Symmetry elements within the unit cell |

| Unit Cell Dimensions | a = 8.5 Å, b = 6.2 Å, c = 12.1 Å, β = 95° | Size and shape of the repeating unit |

| Resolution | 1.5 Å | Level of detail in the electron density map |

Spectroscopic Methods for Functional Group Analysis (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. utdallas.edu It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. nih.gov The IR spectrum of this compound would provide clear evidence for the presence of its key functional groups.

The main absorptions expected in the IR spectrum of this compound include:

N-H Stretch: The secondary amine in the indoline ring will exhibit a characteristic stretching vibration. For similar difluoroindoline compounds, this appears around 3400 cm⁻¹. vulcanchem.com

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the CH₂ groups in the five-membered ring will be observed just below 3000 cm⁻¹.

C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring are expected in the 1600-1450 cm⁻¹ region.

C-F Stretches: The presence of fluorine atoms on the aromatic ring will give rise to strong C-F stretching absorptions, typically in the 1200-1100 cm⁻¹ range. vulcanchem.com

C-N Stretch: The stretching vibration of the C-N bond in the indoline ring would be expected in the 1350-1250 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (secondary amine) | Stretch | ~3400 | Medium |

| Aromatic C-H | Stretch | 3100-3000 | Medium to Weak |

| Aliphatic C-H | Stretch | 3000-2850 | Medium |

| C=C (aromatic) | Stretch | 1600-1450 | Medium to Strong |

| C-N | Stretch | 1350-1250 | Medium |

| C-F | Stretch | 1200-1100 | Strong |

By combining these advanced spectroscopic and structural elucidation techniques, a comprehensive and unambiguous characterization of this compound can be achieved. While derivatization-enhanced mass spectrometry confirms the molecular weight and key reactive sites, and infrared spectroscopy identifies the functional groups present, X-ray crystallography provides the ultimate confirmation of the molecule's three-dimensional structure.

Derivatization Strategies and Analytical Methodologies for 4,6 Difluoroindoline

Enhancement of Analytical Detection Sensitivity and Chromatographic Performance

Derivatization serves two primary purposes in the analysis of compounds like 4,6-difluoroindoline: enhancing the response of an analytical detector and improving separation efficiency. jfda-online.commdpi.com By converting the polar N-H group into a less polar, non-hydrogen-bonding moiety, intermolecular interactions are reduced. researchgate.net This chemical change leads to several analytical advantages:

Improved Peak Shape and Resolution: The reduction in polarity and elimination of active hydrogen sites minimize tailing on chromatographic columns, resulting in sharper, more symmetrical peaks and better resolution from other components in a mixture. researchgate.net

Increased Sensitivity: For certain detectors, derivatization can introduce a chemical group (a chromophore for UV detection, a fluorophore for fluorescence detection, or an electrophore for electron capture detection) that significantly enhances the signal. mdpi.comlibretexts.org In mass spectrometry, derivatization can lead to more favorable fragmentation patterns and improved ionization efficiency. jfda-online.com

Enhanced Volatility: For gas chromatography, converting the polar indoline (B122111) into a derivative increases its volatility, allowing it to be analyzed at lower temperatures without thermal degradation. researchgate.net

Improved Hydrophobicity: For reversed-phase liquid chromatography, derivatization can increase the hydrophobicity of the molecule, leading to better retention and separation on common stationary phases like C18. libretexts.orgmdpi.com

The choice of derivatization strategy is dictated by the analytical technique being used and the specific goals of the analysis, whether it be for quantification, structural confirmation, or trace-level detection. mdpi.com

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS analysis of polar compounds containing active hydrogens, such as the secondary amine in this compound, necessitates derivatization to increase volatility and thermal stability. researchgate.netsigmaaldrich.com The three most common derivatization methods for GC analysis are silylation, acylation, and alkylation. libretexts.org

Silylation is a widely used technique where the active hydrogen of the amine is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. researchgate.netsigmaaldrich.com

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that readily derivatizes amines. chemcoplus.co.jp The addition of a catalyst like trimethylchlorosilane (TMCS) can increase the reaction rate, especially for sterically hindered groups. obrnutafaza.hr

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) forms TBDMS derivatives. These derivatives are significantly more stable (approximately 10,000 times more stable) to hydrolysis than their TMS counterparts, which is advantageous for complex sample matrices or when sample workup is required. sigmaaldrich.comchemcoplus.co.jp The resulting mass spectra are often characterized by a prominent M-57 fragment (loss of a tert-butyl group), which is useful for identification. chemcoplus.co.jp

Acylation involves the reaction of the amine with an acylating agent, such as a perfluorinated anhydride (B1165640). This method not only increases volatility but also introduces fluorine atoms, which greatly enhances the sensitivity of an electron capture detector (ECD). libretexts.orgobrnutafaza.hr

Pentafluoropropionic Anhydride (PFPA) and Heptafluorobutyric Anhydride (HFBA) react with primary and secondary amines to form stable, volatile amides. jfda-online.com

N-methyl-bis(trifluoroacetamide) (MBTFA) is another effective reagent for forming trifluoroacetyl derivatives. chemcoplus.co.jp

| Derivatization Method | Reagent | Abbreviation | Key Advantages for this compound Analysis | Reference |

|---|---|---|---|---|

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (+TMCS) | BSTFA (+TMCS) | Forms volatile TMS derivatives; widely applicable. | chemcoplus.co.jpobrnutafaza.hr |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Forms highly stable TBDMS derivatives; characteristic M-57 fragment in MS. | sigmaaldrich.comchemcoplus.co.jp | |

| Acylation | Pentafluoropropionic Anhydride | PFPA | Increases volatility and ECD response; improves chromatographic efficiency. | jfda-online.com |

| Heptafluorobutyric Anhydride | HFBA | Forms stable, volatile derivatives with high ECD sensitivity. | obrnutafaza.hrnih.gov |

Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

In LC-MS, particularly with electrospray ionization (ESI), derivatization is employed primarily to enhance ionization efficiency rather than volatility. nih.govddtjournal.com For a molecule like this compound, which may have modest ionization efficiency on its own, introducing a group that is easily protonated or carries a permanent charge can increase detection sensitivity by orders of magnitude. mdpi.comnih.gov

Common strategies include:

Introducing a Basic Amine: Reagents containing a tertiary amine, such as dansyl chloride, react with the secondary amine of the indoline. The resulting derivative has a site that is easily protonated in the positive ion ESI source, leading to a strong [M+H]+ signal. ddtjournal.com

Introducing a Quaternary Ammonium Group: Reagents like Girard's Reagent T possess a pre-formed positive charge. Derivatization with such a reagent creates a permanently charged analyte, which provides excellent ESI response. mdpi.com

A study comparing various derivatization reagents for vitamin D metabolites, which also lack strong ionizable groups, found that reagents could provide signal enhancements of 3- to 295-fold depending on the analyte and reagent combination. nih.gov Similar principles apply to the derivatization of this compound for enhanced LC-MS/MS detection. nih.gov

| Reagent Class | Example Reagent | Target Functional Group | Principle of Enhancement for LC-ESI-MS | Reference |

|---|---|---|---|---|

| Sulfonyl Chlorides | Dansyl Chloride (Dns-Cl) | Secondary Amine (-NH) | Introduces a highly basic dimethylamino group, promoting protonation and enhancing positive ion ESI response. | ddtjournal.com |

| Hydrazides | Girard's Reagent T (GT) | (Typically Carbonyls) but can be adapted for amines | Introduces a permanent positive charge (quaternary ammonium), leading to very high ESI sensitivity. | mdpi.com |

| Isocyanates | (Not commonly cited for amines, but applicable) | Secondary Amine (-NH) | Can be designed to carry a readily ionizable tag to improve detection. | nih.gov |

Strategies for Selective Chemical Modification of Functional Groups

Selective modification of this compound primarily targets the secondary amine within the five-membered ring, as it is the most reactive functional group under many conditions. rsc.orgpolyu.edu.hk The aromatic ring, while activated by the nitrogen atom, is deactivated by the two fluorine atoms, making electrophilic substitution on the ring less favorable than reaction at the nitrogen.

A common strategy for selectively modifying the amine is N-acylation or N-carbamoylation . For instance, the protection of the indole (B1671886) nitrogen in 4,6-difluoroindole (B180311) with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) proceeds selectively at the nitrogen atom. rsc.org This reaction forms a tert-butyl carbamate, a stable derivative that can be used to protect the amine during other synthetic steps or to improve its chromatographic properties.

The selectivity of modification can be controlled by pH. The N-terminal α-amino group of peptides (pKa ≈ 6-8) can be selectively modified over the ε-amino group of lysine (B10760008) (pKa ≈ 10) by controlling the reaction pH. polyu.edu.hknih.gov A similar principle applies to this compound, where its basicity can be exploited for selective reactions in the presence of other functional groups.

Applications in Chiral Separation and Enantiomeric Purity Assessment

While this compound itself is an achiral molecule, it can be a key structural component of larger, chiral molecules (e.g., pharmaceuticals). Assessing the enantiomeric purity of such derivatives is critical, as different enantiomers can have vastly different biological activities. vt.edu

Two main strategies are used for the chiral separation and analysis of compounds containing the this compound moiety:

Direct Separation using a Chiral Stationary Phase (CSP): This is the most straightforward method, where the enantiomers are separated on a GC or HPLC column that is itself chiral. cat-online.comresearchgate.net Cyclodextrin-based columns are frequently used for this purpose in both GC and HPLC. researchgate.net The different interactions between each enantiomer and the chiral selector result in different retention times, allowing for their separation and quantification. scirp.org

Indirect Separation via Diastereomer Formation: This method involves reacting the enantiomeric mixture with a pure, single enantiomer of a chiral derivatizing agent (CDA). libretexts.orgresearchgate.net This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard, achiral chromatographic column. libretexts.orgthieme-connect.de After separation, the relative peak areas can be used to determine the enantiomeric excess (ee) of the original sample. Common CDAs include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) for alcohols and amines, or chiral amines for carboxylic acids. libretexts.orgresearchgate.net

The choice of method depends on the availability of a suitable CSP and the reactivity of the analyte. The indirect method requires a quantitative reaction without any kinetic resolution or racemization of the analyte or the derivatizing agent. thieme-connect.de

Impact of Derivatization on Compound Stability and Volatility for Analysis

The primary impact of derivatization on this compound for analytical purposes is the enhancement of both volatility and stability, which is particularly crucial for GC analysis. researchgate.netlibretexts.org

Volatility: The secondary amine in this compound can form intermolecular hydrogen bonds, which significantly lowers its volatility. researchgate.net Derivatization replaces the active hydrogen with a non-polar group (e.g., a silyl or acyl group), breaking these hydrogen bonds. libretexts.orgchemcoplus.co.jp The resulting derivative is substantially more volatile, allowing it to pass through a GC column at a reasonable temperature without requiring excessively high heat that could cause degradation. researchgate.net For example, silylated derivatives are much more volatile than their parent compounds. chemcoplus.co.jp

Biological Activities and Pharmacological Mechanisms of 4,6 Difluoroindoline Derivatives

Antimicrobial Research

Derivatives of 4,6-difluoroindoline have emerged as a promising class of compounds in the fight against challenging mycobacterial infections, including those caused by drug-resistant strains.

The introduction of 4,6-difluoro substitution on the indole (B1671886) ring has been a successful strategy in developing potent anti-tuberculosis (anti-TB) agents. nih.gov These dihalogen groups are metabolically more stable than corresponding dimethyl groups and confer a lipophilicity that is favorable for antimycobacterial activity. nih.govrsc.org

Several indole-2-carboxamide derivatives incorporating the 4,6-difluoroindole (B180311) core have shown significant activity against Mycobacterium tuberculosis (M. tb). For instance, the preclinical candidate NITD-349 is a 4,6-difluoro derivative of an indoleamide identified as a potent agent for treating multidrug-resistant tuberculosis (MDR-TB). rsc.org Further research has explored linking different chemical fragments to the 4,6-difluoroindole scaffold to create novel compounds with antimycobacterial properties. rsc.org

Studies have shown that the anti-TB activity of these indole-2-carboxamides is often driven by lipophilicity. nih.gov For example, specific N-(3-hydroxyadamantane)indole-2-carboxamide derivatives with 4,6-difluoro substitution have demonstrated notable potencies against M. tb. nih.gov The 4,6-difluoroindole structure also shows activity against the Mycobacterium avium complex (MAC), a group of nontuberculous mycobacteria that can cause severe infections, particularly in immunocompromised individuals. biosynth.comwikipedia.org

| Compound Class | Specific Derivative Example | Target Organism | Reported Activity (MIC) | Source |

|---|---|---|---|---|

| Indole-2-carboxamide | NITD-349 | Mycobacterium tuberculosis (MDR-TB) | Identified as a preclinical agent | rsc.org |

| N-(adamantyl)indole-2-carboxamide | 4,6-difluoroindole analogue (8l) | Mycobacterium tuberculosis H37Rv | 2.89 µM | nih.gov |

| Indole Hybrid | Hybrid of 4,6-difluoroindole nucleus and Isoniazid (18) | Mycobacterium tuberculosis H37Rv | > 64 µg/mL (inactive due to low lipophilicity) | nih.gov |

| Indole | 4,6-Difluoroindole | Mycobacterium avium complex | Exhibits antibacterial activity | biosynth.com |

The primary mechanism by which many this compound derivatives exert their antimycobacterial effect is through the inhibition of the Mycobacterium tuberculosis membrane protein Large 3 (MmpL3). rsc.orgbiorxiv.org MmpL3 is an essential transporter responsible for flipping trehalose (B1683222) monomycolate (TMM), a precursor to mycolic acids, across the mycobacterial inner membrane. biorxiv.orgresearchgate.net Mycolic acids are fundamental components of the protective outer mycomembrane of mycobacteria. researchgate.net

Inhibition of MmpL3 blocks this crucial transport step, leading to the intracellular accumulation of TMM and preventing the biosynthesis of the cell wall. rsc.org This disruption of cell wall formation induces cellular stress and ultimately leads to rapid bacterial death, making MmpL3 a highly attractive target for new anti-TB drugs. biorxiv.orgresearchgate.net Indole-2-carboxamides, particularly those with 4,6-dihalo substitutions, have been identified as a potent class of MmpL3 inhibitors. rsc.org

An alternative mechanism of action has also been proposed for the core 4,6-difluoroindole structure. It has been suggested that it can inhibit bacterial growth by binding to ribosomal RNA, thereby interfering with protein synthesis. biosynth.com

Anticancer and Antitumor Potential

In addition to their antimicrobial properties, derivatives based on the 4,6-difluoroindole scaffold have been evaluated for their potential as anticancer agents. Research has shown that these compounds can inhibit the growth of certain cancer cells, including pediatric brain tumor cells. rsc.org

The mechanism of action for the anticancer effects of some indole derivatives involves the induction of apoptosis, or programmed cell death. mdpi.comfrontiersin.org By triggering this pathway, these compounds can selectively eliminate cancerous cells. While the broader class of indole derivatives is known for this activity, specific research into apoptosis induction by this compound derivatives is still an emerging area. Studies on related compounds suggest that interaction with cellular targets that regulate the cell cycle and apoptosis is a likely mechanism.

Certain novel indole-2-carboxamides built on a 4,6-difluoroindole scaffold have been evaluated for their ability to inhibit the growth of pediatric brain tumor cells. rsc.org These studies measure the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit cell growth by 50%. This research indicates that the this compound core can be a valuable component in the design of new antiproliferative agents. rsc.orgelifesciences.org

| Compound Class | Cell Line | Reported Activity | Source |

|---|---|---|---|

| Indole-2-carboxamide | Pediatric Brain Tumor Cells | Evaluated for growth inhibition | rsc.org |

Enzyme Modulation and Inhibition

Beyond the well-documented inhibition of MmpL3 in mycobacteria, 4,6-difluoroindole has been shown to act as an inhibitor of other key proteins. It has been identified as an efficient inhibitor of renal organic anion transporters and monophosphate-activated protein. biosynth.com These proteins are involved in the transport and absorption of various substances within cells. The ability of 4,6-difluoroindole derivatives to modulate the activity of specific enzymes and transporters highlights their potential for broader therapeutic applications. nih.gov

Inhibition of Cytochrome P450 Enzymes (e.g., CYP1A2)

Cytochrome P450 (CYP) enzymes are a superfamily of proteins crucial for the metabolism of a wide array of xenobiotics, including many therapeutic drugs. pensoft.net Inhibition of these enzymes, particularly isoforms like CYP1A2, can lead to significant drug-drug interactions. CYP1A2 is known for its role in the metabolic activation of procarcinogens. mdpi.com While direct studies on this compound derivatives are not extensively detailed in the provided results, the broader class of fluorinated and non-fluorinated indole derivatives has been investigated for CYP inhibition. For instance, various flavonoid derivatives have shown potent inhibition of CYP1A2, with IC50 values as low as 0.011 µM. nih.gov Some coumarin (B35378) derivatives have also demonstrated selective inhibition of CYP1A2. mdpi.com The potential for CYP inhibition is a critical aspect of the pharmacological profiling of any new chemical entity.

Table 1: Examples of CYP1A2 Inhibition by Various Compound Classes

| Compound Class | Specific Compound Example | IC50 Value (µM) | Source |

| Flavonoids | 3',4'-DHF | 0.011 | nih.gov |

| Flavonoids | 3,5,7-THF | 0.011 | nih.gov |

| Coumarins | 7-Ethynyl-4-trifluoromethylcoumarin | Varies | mdpi.com |

| Artemisinin (B1665778) Derivatives | Dihydroartemisinin | Varies | researchgate.net |

This table illustrates the inhibitory potential of different chemical classes against CYP1A2 and is for comparative context. Data for specific this compound derivatives is not available in the provided search results.

Modulation of Renal Organic Anion Transporters (e.g., OAT3)

Organic anion transporters (OATs) are a family of proteins that play a vital role in the excretion of a wide range of drugs, toxins, and endogenous metabolites, primarily in the kidneys. bibliotekanauki.pl OAT1 and OAT3, located on the basolateral membrane of renal proximal tubule cells, are responsible for the uptake of substrates from the blood into the cells for subsequent elimination. bibliotekanauki.plsolvobiotech.com The modulation of these transporters can significantly impact the pharmacokinetics and potential nephrotoxicity of drugs. solvobiotech.com

Research has shown that modifying a 6-chloroindole (B17816) core to a 4,6-difluoroindole in certain compounds can minimize the propensity for active transport by OAT3, thereby improving metabolic stability. acs.orgacs.org This suggests that the this compound scaffold can be strategically employed to reduce renal clearance mediated by transporters like OAT3. acs.org Inhibition of OATs by compounds like probenecid (B1678239) is a known strategy to reduce the renal toxicity of certain drugs. solvobiotech.comnih.gov

Interaction with AMP-Activated Protein Kinase

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that regulates metabolic pathways. acs.orgnih.gov When activated by low ATP levels, AMPK stimulates energy-producing processes while inhibiting energy-consuming ones. uniprot.org This makes it a significant therapeutic target for metabolic diseases. nih.gov

While direct activation data for this compound derivatives is limited in the provided results, research has indicated that modifying a 6-chloroindole core to a 4,6-difluoroindole is a strategy used in the development of AMPK activators. acs.org This modification was part of an effort to improve metabolic stability while maintaining the desired pharmacological activity. acs.orgacs.org AMPK activation can occur through various mechanisms, including allosteric activation by AMP or pharmacological activators, and phosphorylation by upstream kinases. mdpi.com The activation of AMPK can lead to downstream effects such as the inhibition of protein synthesis. nih.gov

Receptor Interactions and Signal Transduction Pathways

The pharmacological effects of this compound derivatives are also mediated through their interactions with specific protein receptors and the subsequent modulation of intracellular signaling cascades.

Binding to Specific Receptors (e.g., Serotonin (B10506) Receptors)

Serotonin (5-HT) receptors are a large family of G protein-coupled receptors and ligand-gated ion channels that are the targets for a wide range of therapeutics, particularly for neurological and psychiatric disorders. drugbank.commdpi.com The indole nucleus is a common structural motif in many serotonin receptor ligands. researchgate.net

While specific binding affinity data for this compound derivatives on serotonin receptors is not detailed in the provided results, related compounds such as 5,6-Difluoroindoline-2,3-dione are noted for their potential to bind to the 5-HT2C receptor. smolecule.com The introduction of fluorine atoms into the indole ring is a known strategy in the design of serotonin receptor modulators. uj.edu.pl The development of fluorescent analogs of serotonin, for instance, has been a tool to study receptor binding and localization. ccmb.res.in

Modulation of Biochemical Pathways